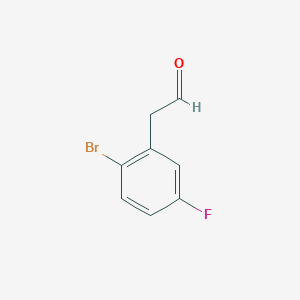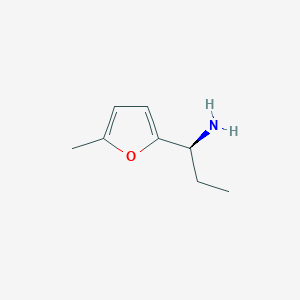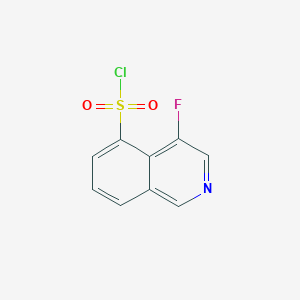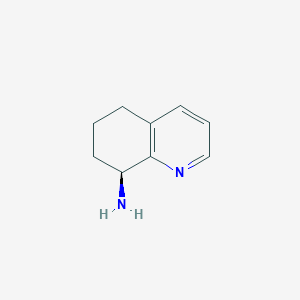
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Descripción general
Descripción
(S)-5,6,7,8-Tetrahydroquinolin-8-amine is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure that is partially hydrogenated, resulting in a tetrahydroquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to selectively reduce the quinoline ring to a tetrahydroquinoline.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of heterogeneous catalysts, such as Pd/C, in packed-bed reactors is common for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: N-alkylated tetrahydroquinolines.
Aplicaciones Científicas De Investigación
(S)-5,6,7,8-Tetrahydroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, its derivatives are designed to target enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Quinoline: The parent compound of tetrahydroquinolines, known for its aromaticity and biological activity.
Tetrahydroquinoline: The fully hydrogenated form of quinoline, lacking the amine group at the 8th position.
8-Aminoquinoline: A similar compound with an amine group at the 8th position but without the tetrahydro structure.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its partially hydrogenated quinoline ring combined with an amine group at the 8th position. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.
Propiedades
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476144 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369656-57-5 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
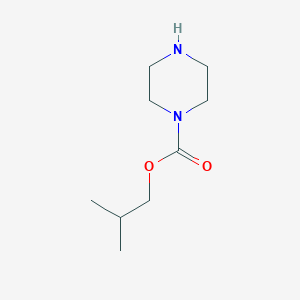
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)
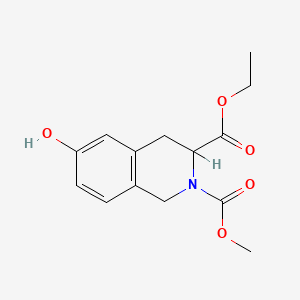
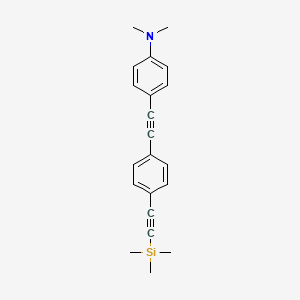

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
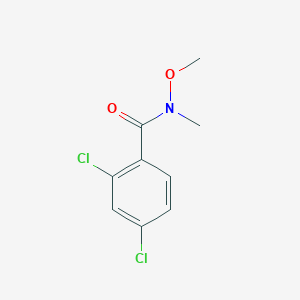
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
